4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid
Description
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid is a synthetic organic compound characterized by a benzoic acid core linked via a methylene group to a formamido-substituted chlorophenyl ring. The chlorophenyl moiety is further modified with a dimethylsulfamoyl group, which introduces both sulfonamide functionality and steric bulk.
Properties
IUPAC Name |
4-[[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20(2)26(24,25)13-7-8-15(18)14(9-13)16(21)19-10-11-3-5-12(6-4-11)17(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIAJRWNYBHTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid typically involves multiple steps:
Formation of the Intermediate: The initial step involves the chlorination of a suitable phenyl precursor to introduce the chloro group.
Sulfamoylation: The chlorinated intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base to form the dimethylsulfamoyl derivative.
Formamidation: The resulting compound undergoes formamidation to introduce the formamido group.
Benzoic Acid Coupling: Finally, the formamido intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to amines or thiols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid serves as an important building block in organic synthesis. It is utilized in the following ways:
- Reagent in Organic Reactions : The compound acts as a reagent for various organic transformations, facilitating the synthesis of more complex molecules.
- Intermediate in Synthesis : It is often used as an intermediate in the preparation of other biologically active compounds.
Biology
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Medicine
The therapeutic potential of this compound is under active investigation:
- Cancer Therapeutics : Research indicates that derivatives of this compound may act as selective inhibitors of carbonic anhydrase IX, a target in cancer therapy. For instance, compounds with similar structures have demonstrated high binding affinities to carbonic anhydrase isozymes, suggesting potential use as anticancer agents .
- Drug Development : Ongoing studies aim to evaluate its efficacy and safety for developing new drugs targeting specific diseases.
Case Studies
- Antimicrobial Activity : A study evaluating various derivatives of sulfonamide compounds found that those structurally similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation effectively compared to standard chemotherapeutics. The selectivity towards carbonic anhydrase IX was particularly noted, highlighting its potential as a targeted cancer therapy .
Mechanism of Action
The mechanism by which 4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural and Functional Group Variations
Compound 1 : 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid (CAS: 923812-64-0)
- Molecular Formula : C₁₃H₁₇ClN₂O₅S
- Key Differences: Acid Moiety: Butanoic acid (aliphatic chain) vs. benzoic acid (aromatic ring) in the target compound. Impact: The aliphatic chain may enhance aqueous solubility but reduce rigidity and π-π stacking interactions critical for target binding. Molecular Weight: 348.8 g/mol, suggesting the target compound (benzoic acid variant) likely has a higher molecular weight due to the aromatic substitution .
Compound 2 : 4-[({[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzoic acid
- Key Differences: Functional Group: Sulfonylamino vs. formamido linkage. Substituent: Trifluoromethyl (-CF₃) vs. dimethylsulfamoyl (-N(CH₃)₂SO₂). Impact:
- The -CF₃ group enhances lipophilicity and metabolic stability but may reduce solubility compared to the dimethylsulfamoyl group .
Compound 3 : 5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic Acid
- Key Differences :
- Substituent : Benzyl-sulfamoyl vs. dimethylsulfamoyl.
- Impact :
- Dual chlorine atoms may enhance halogen bonding in biological systems .
Compound 4 : 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS: 927637-83-0)
- Key Differences :
- Substituents : 5-Bromo and 2-methoxy groups vs. 2-chloro and dimethylsulfamoyl.
- Impact :
- Methoxy groups improve solubility via electron-donating effects but may reduce metabolic stability .
Physicochemical and Pharmacokinetic Implications
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|---|
| Acid Type | Benzoic acid (aromatic) | Butanoic acid (aliphatic) | Benzoic acid (aromatic) | Benzoic acid (aromatic) | Benzoic acid (aromatic) |
| Key Functional Group | Formamido, dimethylsulfamoyl | Formamido, dimethylsulfamoyl | Sulfonylamino, trifluoromethyl | Benzyl-sulfamoyl, dichloro | Sulfonylamino, bromo, methoxy |
| Molecular Weight | ~360–380 (estimated) | 348.8 | ~400–420 (estimated) | ~400–420 (estimated) | ~420–440 (estimated) |
| Lipophilicity (LogP) | Moderate | Lower (aliphatic chain) | High (CF₃) | High (benzyl) | Moderate (methoxy) |
| Metabolic Stability | Moderate (sulfamoyl) | Moderate | High (CF₃) | Low (benzyl) | Moderate (methoxy) |
Biological Activity
4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid, also known by its CAS number 923812-64-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 381.81 g/mol. Its structure features a chloro-substituted benzoyl group and a dimethylsulfamoyl moiety attached to a benzoic acid core, which contributes to its unique biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various sulfamoyl compounds found that those with similar structural motifs demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Results
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
| Control (e.g., Ampicillin) | S. aureus | 20 |
| Control (e.g., Ampicillin) | E. coli | 18 |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses . The activation of NF-κB was observed to be sustained over extended periods when treated with this compound, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The chloro and dimethylsulfamoyl groups enhance its binding affinity to these targets, potentially influencing various biochemical pathways. Detailed studies are ongoing to elucidate the exact mechanisms involved .
Case Studies and Research Findings
A notable study highlighted the effectiveness of similar compounds in enhancing NF-κB activity in response to lipopolysaccharide (LPS) stimulation in immune cells . The findings suggest that compounds with structural similarities to this compound may serve as potential therapeutic agents for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
